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Compound of Interest

Compound Name: 4-(1-Adamantyl)aniline

Cat. No.: B176474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-(1-Adamantyl)aniline. Due to the limited availability of published experimental spectra for

this specific compound, this guide presents a combination of reported data for closely related

structures and predicted spectroscopic values based on established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). Detailed, generalized experimental protocols are also provided to enable researchers to

acquire and interpret their own data.

Chemical Structure and Properties
IUPAC Name: 4-(1-Adamantyl)aniline

CAS Number: 1459-48-9

Molecular Formula: C₁₆H₂₁N

Molecular Weight: 227.34 g/mol

Appearance: Off-white to light brown solid[1][2]

Melting Point: 107-108 °C[1][2]
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Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 4-(1-
Adamantyl)aniline. These predictions are based on the analysis of its constituent parts: a

para-disubstituted aniline ring and a 1-substituted adamantyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 4-(1-Adamantyl)aniline

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.8 - 7.2 Doublet 2H
Aromatic protons

(ortho to -NH₂)

~ 6.5 - 6.7 Doublet 2H
Aromatic protons

(meta to -NH₂)

~ 3.5 (broad) Singlet 2H -NH₂ protons

~ 2.0 - 2.1 Broad Singlet 3H
Adamantyl -CH

protons

~ 1.8 - 1.9 Broad Singlet 6H
Adamantyl -CH₂

protons

~ 1.7 - 1.8 Broad Singlet 6H
Adamantyl -CH₂

protons

Note: The chemical shifts of the adamantyl protons are based on data for related adamantane

derivatives. The aromatic proton shifts are estimated based on a para-substituted aniline.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for 4-(1-Adamantyl)aniline
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Chemical Shift (δ, ppm) Assignment

~ 145 Aromatic C-NH₂

~ 138 Aromatic C-Adamantyl

~ 129 Aromatic CH (meta to -NH₂)

~ 115 Aromatic CH (ortho to -NH₂)

~ 43 Adamantyl -CH₂

~ 37 Adamantyl quaternary C

~ 30 Adamantyl -CH

~ 29 Adamantyl -CH₂

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent

and experimental conditions.

Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorptions for 4-(1-Adamantyl)aniline

Wavenumber (cm⁻¹) Vibration Type Intensity

3450 - 3300
N-H stretching (asymmetric

and symmetric)
Medium

3100 - 3000 Aromatic C-H stretching Medium

2950 - 2850 Adamantyl C-H stretching Strong

1620 - 1580 Aromatic C=C stretching Medium

1520 - 1480 Aromatic C=C stretching Medium

1300 - 1250 Aromatic C-N stretching Medium

850 - 810
C-H out-of-plane bending

(para-disubstituted)
Strong
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Note: The presence of a strong absorption in the 850-810 cm⁻¹ range is highly indicative of a

1,4-disubstituted (para) benzene ring.[2][3]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for 4-(1-Adamantyl)aniline

m/z Value Proposed Fragment Ion Notes

227 [M]⁺ (Molecular Ion)
The molecular ion peak is

expected to be observed.

135 [C₁₀H₁₅]⁺ (Adamantyl cation)

Expected to be a very

prominent, often the base

peak, due to its high stability.

92

[C₆H₄NH]⁺ (Fragment from

cleavage of the adamantyl

group)

A plausible fragment resulting

from the loss of the adamantyl

group.

Note: Electron ionization (EI) is assumed. The fragmentation pattern of adamantane-containing

compounds is often dominated by the stable adamantyl cation.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic characterization of

4-(1-Adamantyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-(1-Adamantyl)aniline for ¹H NMR and 20-

50 mg for ¹³C NMR.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.spectroscopyonline.com/view/distinguishing-structural-isomers-mono-and-di-substituted-benzene-rings
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://www.benchchem.com/product/b176474?utm_src=pdf-body
https://www.benchchem.com/product/b176474?utm_src=pdf-body
https://www.benchchem.com/product/b176474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

The height of the solution in the NMR tube should be approximately 4-5 cm.

Instrument Parameters (Example for a 400 MHz spectrometer):

¹H NMR:

Observe frequency: 400 MHz

Solvent: CDCl₃

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: -2 to 12 ppm

¹³C NMR:

Observe frequency: 100 MHz

Solvent: CDCl₃

Number of scans: 1024 or more (as needed for good signal-to-noise)

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm
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Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ

77.16 for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

Sample Preparation:

Dissolve a small amount (a few milligrams) of 4-(1-Adamantyl)aniline in a few drops of a

volatile solvent (e.g., dichloromethane or acetone).[4]

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or

NaCl).[4]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[4]

Spectrum Acquisition (FTIR):

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum.

The typical scanning range is 4000 to 400 cm⁻¹.
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Data Analysis:

Identify the characteristic absorption bands and correlate them to the functional groups

present in 4-(1-Adamantyl)aniline.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology (LC-MS with Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of 4-(1-Adamantyl)aniline (e.g., 1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with

the mobile phase.

LC-MS Parameters (Example):

Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start with a low percentage of B, and ramp up to a high percentage of B to

elute the compound.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry (MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimize for the specific instrument.

Data Analysis:

Identify the peak corresponding to the protonated molecule [M+H]⁺ (expected at m/z 228).

If fragmentation data is acquired (MS/MS), analyze the daughter ions to confirm the

structure. The adamantyl cation (m/z 135) is a key expected fragment.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or synthesized compound like 4-(1-Adamantyl)aniline.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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